molecular formula C14H9N3O3 B2448719 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 1874-38-0

2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2448719
CAS No.: 1874-38-0
M. Wt: 267.244
InChI Key: PPAQPCTUYHOPLY-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogenating agents like bromine (Br2) for halogenation.

    Coupling: Boronic acids and palladium catalysts for Suzuki-Miyaura coupling.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-5-phenyl-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with the nitro group in the para position.

    2-(3-Nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure with a methyl group on the phenyl ring.

Uniqueness

2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is unique due to the position of the nitro group, which influences its electronic properties and reactivity. This positional difference can lead to variations in biological activity and material properties compared to its analogs.

Properties

IUPAC Name

2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)14-16-15-13(20-14)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQPCTUYHOPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874-38-0
Record name 2-(3-NITRO-PHENYL)-5-PHENYL-(1,3,4)OXADIAZOLE
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